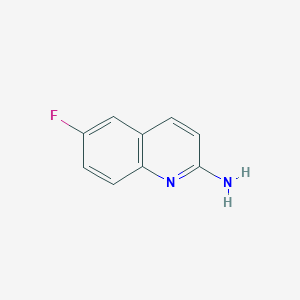

6-Fluoroquinolin-2-amine

CAS No.: 791626-57-8

Cat. No.: VC2365345

Molecular Formula: C9H7FN2

Molecular Weight: 162.16 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 791626-57-8 |

|---|---|

| Molecular Formula | C9H7FN2 |

| Molecular Weight | 162.16 g/mol |

| IUPAC Name | 6-fluoroquinolin-2-amine |

| Standard InChI | InChI=1S/C9H7FN2/c10-7-2-3-8-6(5-7)1-4-9(11)12-8/h1-5H,(H2,11,12) |

| Standard InChI Key | DSROYDXRWJWKRT-UHFFFAOYSA-N |

| SMILES | C1=CC2=C(C=CC(=N2)N)C=C1F |

| Canonical SMILES | C1=CC2=C(C=CC(=N2)N)C=C1F |

Introduction

Chemical Properties and Structure

6-Fluoroquinolin-2-amine is a heterocyclic compound with the molecular formula C9H7FN2 and a molecular weight of 162.16 g/mol. It is identified by the CAS number 791626-57-8 . The structure consists of a quinoline backbone with a fluorine atom at the 6-position and an amino group at the 2-position. The compound exhibits specific physicochemical properties that make it valuable for synthetic applications.

Physical and Chemical Characteristics

The compound possesses notable chemical characteristics as outlined in the table below:

| Property | Value |

|---|---|

| Molecular Formula | C9H7FN2 |

| Molecular Weight | 162.16 g/mol |

| CAS Number | 791626-57-8 |

| MDL Number | MFCD07368132 |

| InChI Key | DSROYDXRWJWKRT-UHFFFAOYSA-N |

| PubChem ID | 11400948 |

| Appearance | Solid compound |

| Product Family | Protein Degrader Building Blocks |

The compound's fluorine substitution at the 6-position of the quinoline scaffold contributes to its enhanced metabolic stability and potentially improved bioavailability compared to non-fluorinated analogs. The amino group at the 2-position provides a reactive site for further functionalization, making this compound particularly versatile in synthetic chemistry applications.

Synthesis Methods

The synthesis of 6-Fluoroquinolin-2-amine can be achieved through various chemical processes. One common approach involves cyclization reactions with alkynylanilines. The presence of the fluorine atom in the final structure requires specific synthetic routes that maintain this substitution pattern.

Cyclization Approaches

Cyclization methods represent a significant approach to synthesizing quinoline-based compounds including 6-Fluoroquinolin-2-amine. These processes typically involve the reaction of appropriately substituted anilines with other reagents to form the bicyclic quinoline system. The synthetic route must account for both the fluorine substituent and the amino group positioning, requiring careful selection of starting materials and reaction conditions.

Alternative Synthetic Pathways

Applications in Pharmaceutical Research

6-Fluoroquinolin-2-amine has garnered significant attention in pharmaceutical research due to its potential applications in developing compounds with various biological activities.

Role as a Key Intermediate

This compound serves as a key intermediate in the synthesis of various pharmaceuticals, contributing to the development of bioactive molecules with potential applications in multiple therapeutic areas. Its structural features make it particularly valuable for building more complex molecules with specific biological targets.

Anticancer Research

Derivatives of 6-Fluoroquinolin-2-amine have been investigated for their potential antitumor properties. The quinoline scaffold is known to interact with various biological targets relevant to cancer, and the specific substitution pattern of 6-Fluoroquinolin-2-amine may enhance these interactions or improve the pharmacokinetic properties of the resulting compounds.

Antimicrobial Applications

Research has explored the potential antimicrobial applications of compounds derived from 6-Fluoroquinolin-2-amine. The quinoline moiety is found in several established antibacterial agents, and the specific substitution pattern in 6-Fluoroquinolin-2-amine may contribute to novel antimicrobial activities.

Histone Deacetylase Inhibitors

One of the most promising applications of 6-Fluoroquinolin-2-amine is in the development of histone deacetylase (HDAC) inhibitors, which have shown significant potential in cancer treatment.

Role in HDAC Inhibitor Development

6-Fluoroquinolin-2-amine serves as a building block for more complex molecules, such as histone deacetylase inhibitors, which have demonstrated promise in cancer treatment research. These inhibitors are potent enzyme blockers with IC50 values less than 100 nM and have shown improved activity in cell proliferation assays.

Specific HDAC Inhibitor Examples

A notable example of a compound developed using this chemistry is CHR-3996, which has demonstrated good oral activity in human tumor xenograft models and has been nominated for clinical development. This compound represents the potential that 6-Fluoroquinolin-2-amine derivatives hold in the development of effective anticancer agents.

Structure-Activity Relationship Studies

Research involving analogs and derivatives of 6-Fluoroquinolin-2-amine has provided valuable insights into structure-activity relationships (SAR) that guide medicinal chemistry efforts.

Impact of Substitution Patterns

Studies of related quinoline compounds suggest that the positioning of substituents on the quinoline scaffold significantly impacts biological activity. For instance, in the research on 2-substituted-4-amino-6-halogenquinolines, compounds with certain substituent patterns exhibited good to excellent antiproliferative activity against various cancer cell lines . While these studies focus on compounds with different substitution patterns from 6-Fluoroquinolin-2-amine, they provide context for understanding how structural modifications might affect the biological activity of related compounds.

Importance of the Fluorine Substitution

The fluorine atom at the 6-position of the quinoline scaffold is particularly significant in modulating the compound's pharmacological properties. Fluorine substitution is a common strategy in medicinal chemistry to improve metabolic stability, enhance binding affinity, and modify lipophilicity. In the context of 6-Fluoroquinolin-2-amine, this fluorine substitution likely contributes to its utility as a synthetic intermediate for bioactive compounds.

Related Compounds and Derivatives

Several compounds structurally related to 6-Fluoroquinolin-2-amine have been investigated for their biological properties, providing context for understanding the potential applications of this compound.

Isomeric Compounds

6-Fluoroquinolin-8-amine (CAS: 343-54-4) is an isomer of our target compound, with the amino group positioned at C-8 instead of C-2 . This structural difference likely results in distinct biological properties and applications.

Complex Derivatives

More complex compounds incorporating the 6-fluoroquinoline scaffold have been synthesized for specific applications. For example, N-(2,4-dimethoxyphenyl)-6-fluoroquinolin-4-amine represents a more elaborate derivative with potential biological activity . Similarly, compounds like 6-{(1S)-1-[(2-amino-6-fluoroquinolin-3-yl)oxy]ethyl}-5-(1H-pyrazol-1-yl)pyridin-2(1H)-one incorporate the 6-fluoroquinoline motif into more complex molecular architectures.

Future Research Directions

The continued exploration of 6-Fluoroquinolin-2-amine and its derivatives holds promise for multiple areas of pharmaceutical research.

Extended Structure-Activity Relationship Studies

Further investigation of structure-activity relationships involving 6-Fluoroquinolin-2-amine derivatives could yield valuable insights for developing more effective therapeutic agents. By systematically varying the substituents attached to the quinoline scaffold and evaluating the resulting biological activities, researchers can optimize compounds for specific therapeutic applications.

Novel Therapeutic Applications

Given the versatility of the quinoline scaffold and the specific properties conferred by the fluorine and amino substituents, 6-Fluoroquinolin-2-amine derivatives may find applications beyond those currently being explored. Potential areas for investigation include neurodegenerative diseases, inflammatory conditions, and parasitic infections, where quinoline-based compounds have shown promise.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume